Triisooctylamine (CAS No. 25549-16-0): A Comprehensive Technical Guide
Triisooctylamine (CAS No. 25549-16-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisooctylamine (TIOA), identified by the CAS number 25549-16-0, is a tertiary amine with a high molecular weight and branched alkyl chains.[1] This structure imparts specific physicochemical properties that make it a valuable compound in various scientific and industrial applications, particularly in separation sciences and potentially in pharmaceutical development. Its hydrophobic nature, coupled with the basicity of the tertiary amine group, allows for its use as an effective extractant, phase-transfer catalyst, and surfactant.[1] In the pharmaceutical industry, triisooctylamine has been noted for its role as a solubilizing agent for drugs and a stabilizing agent for proteins.[2] This guide provides an in-depth overview of the core properties of Triisooctylamine, detailed experimental protocols for their determination, and a discussion of its significant applications.
Physicochemical Properties
The key physicochemical properties of Triisooctylamine are summarized in the table below. These properties are crucial for understanding its behavior in various systems and for designing experimental and industrial processes.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₅₁N | [1][3] |
| Molecular Weight | 353.67 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.816 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.4501 | [3] |
| Boiling Point | >204 °C | |
| Vapor Density | >1 (vs air) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
Experimental Protocols
Accurate determination of the physicochemical properties of Triisooctylamine is essential for its application. The following are detailed methodologies for key experiments.
Determination of Density
The density of liquid Triisooctylamine can be precisely measured using a digital oscillating U-tube densitometer.
Apparatus:
-
Anton Paar DMA series densitometer or equivalent
-
Syringe for sample injection
-
Thermostatic bath for temperature control
-
Deionized water and dry air for calibration
Procedure:
-
Calibration: Calibrate the densitometer at the desired temperature (e.g., 25 °C) using dry air and deionized water as standards.
-
Sample Preparation: Ensure the Triisooctylamine sample is free of air bubbles and impurities.
-
Measurement: Inject the sample into the oscillating U-tube of the densitometer.
-
Equilibration: Allow the sample to thermally equilibrate within the instrument.
-
Reading: Record the density reading provided by the instrument. Perform multiple readings to ensure reproducibility.
Measurement of Refractive Index
The refractive index, a measure of how light propagates through the substance, can be determined using an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper or pipette
-
Calibration standard (e.g., distilled water)
-
Lens paper and ethanol for cleaning
Procedure:
-
Calibration: Calibrate the refractometer using a standard of known refractive index at the measurement temperature (e.g., 20 °C).
-
Sample Application: Place a few drops of Triisooctylamine onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to spread into a thin film. Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
Reading: Read the refractive index from the instrument's scale.
Boiling Point Determination (Thiele Tube Method)
For high-boiling point liquids like Triisooctylamine, the Thiele tube method provides a convenient way to determine the boiling point.
Apparatus:
-
Thiele tube
-
High-temperature thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat-resistant oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: Fill the small test tube with Triisooctylamine to a depth of about 2-3 cm. Place the capillary tube (sealed end up) into the test tube.
-
Assembly: Attach the test tube to the thermometer and place the assembly in the Thiele tube containing the heating oil.
-
Heating: Gently heat the side arm of the Thiele tube.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Determination: When a continuous stream of bubbles is observed, remove the heat. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.
Applications in Research and Development
Triisooctylamine's unique properties lend it to several key applications in research and drug development.
Solvent Extraction of Metals and Organic Compounds
The primary application of Triisooctylamine is in solvent extraction, a technique used to separate compounds based on their relative solubilities in two different immiscible liquids. The tertiary amine group can be protonated by acids, forming an ammonium salt that can then act as a liquid ion exchanger to extract anionic species from an aqueous phase into an organic phase. This is widely used in hydrometallurgy for the recovery of metals such as uranium and in analytical chemistry for the separation and preconcentration of various analytes.
Below is a generalized workflow for the solvent extraction of a target analyte from an aqueous solution using Triisooctylamine.
Caption: Generalized workflow for solvent extraction using Triisooctylamine.
Role in Pharmaceutical Formulation and Analysis
While not a common active pharmaceutical ingredient (API), tertiary amines play important roles as excipients and reagents in drug development. Triisooctylamine, with its properties as a solubilizing and stabilizing agent, can be explored for use in non-aqueous formulations or in the solubilization of poorly water-soluble drug candidates.[2]
In analytical chemistry, long-chain tertiary amines like tributylamine are used as ion-pairing reagents in reversed-phase liquid chromatography (RPLC) to enhance the retention and separation of acidic analytes.[4][5] Triisooctylamine could potentially serve a similar function in specialized analytical methods for drug molecules and their metabolites.
The following diagram illustrates the logical relationship in ion-pairing chromatography where a tertiary amine is used as a reagent.
Caption: Principle of ion-pairing chromatography using a tertiary amine.
Safety and Handling
Triisooctylamine is classified as a hazardous substance and requires careful handling. It can cause serious eye irritation and may cause respiratory irritation.[2] It is also toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin Protection: Impervious clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials.
Conclusion
Triisooctylamine (CAS No. 25549-16-0) is a versatile tertiary amine with well-defined physicochemical properties that make it highly effective in solvent extraction processes. Its utility in this area is well-established and provides a robust method for the separation and purification of a wide range of compounds. For drug development professionals, while direct formulation applications are an area for further exploration, its role as a potential ion-pairing agent in analytical separations and its general properties as a solubilizer and stabilizer highlight its relevance in the broader pharmaceutical sciences. Adherence to strict safety protocols is essential when handling this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Triisooctylamine | 25549-16-0 [chemicalbook.com]
- 3. Triisooctylamine technical grade 25549-16-0 [sigmaaldrich.com]
- 4. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
